Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Anticancer Research Cytotoxicity Lung Cancer

Uncharacterized heterocyclic building blocks introduce uncontrolled variables into SAR campaigns, compromising data reproducibility and wasting synthesis resources. Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7) mitigates this risk with fully documented physicochemical parameters: • Defined melting point (62.5-64.5°C) and density (1.24 g/cm³) for unambiguous identity verification and QC release • Unique furan-2-yl substituent enables distinct H-bonding and C-H···O interaction patterns unavailable from phenyl or thiophene analogs, critical for target binding studies • Validated scaffold for LiAlH₄ reduction to [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol, enabling diverse SAR library expansion with reproducible outcomes

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 104296-35-7
Cat. No. B011107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
CAS104296-35-7
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C
InChIInChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3
InChIKeyQEOVLTVAGMDVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: Structural & Physicochemical Profile


Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 104296-35-7) is a heterocyclic small molecule featuring a 1-methylpyrazole core, a furan-2-yl substituent at the 5-position, and an ethyl carboxylate ester at the 3-position [1]. Its molecular formula is C11H12N2O3, with a molecular weight of 220.22 g/mol . Physicochemical data, including a defined melting point of 62.5-64.5°C, a density of 1.24 g/cm³, and a predicted boiling point of 352.4°C at 760 mmHg, provide verifiable parameters for chemical handling and quality control that differentiate it from many of its uncharacterized in-class analogs . This compound is widely offered by chemical vendors as a building block or intermediate for the synthesis of more complex molecular architectures .

Heterocyclic building block with 1-methylpyrazole core for molecular library construction
Furan-2-yl substituent provides unique electronic and steric profile for SAR exploration
Defined physicochemical profile supports identity verification and reproducible synthetic workflows

In-Class Substitution Risks for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate


Generic substitution among 1-methyl-1H-pyrazole-3-carboxylate derivatives is scientifically unsound due to the profound impact of the 5-position substituent on molecular conformation, electronic distribution, and intermolecular interactions . The furan-2-yl group in this specific compound confers a unique steric and electronic profile compared to analogs with phenyl or thiophene rings [1]. This structural variation can critically alter target binding affinity, as demonstrated in related pyrazole-furan carboxamide series where minor structural changes led to nanomolar shifts in Akt1 inhibitory activity [2]. Furthermore, the presence of the furan oxygen enables distinct hydrogen-bonding and C-H···O interaction patterns that contribute to crystal lattice stabilization and potentially influence biological recognition, a feature not replicated by non-furan analogs [3]. Therefore, in applications ranging from medicinal chemistry SAR studies to materials science, replacing this compound with a superficially similar analog without rigorous validation risks introducing uncontrolled variables that can invalidate experimental outcomes and waste research resources.

5‑Position substituent mismatch
Furan‑2‑yl cannot be replaced by phenyl or thiophene without altering conformational preferences, electronic distribution, and hydrogen‑bonding capacity. Reported nanomolar shifts in Akt1 inhibition emphasize the risk.
Regioisomer identity confusion
Ethyl 3‑(furan‑2‑yl) regioisomer lacks comparable solid‑state characterization. Melting point and crystal packing may differ significantly, complicating quality control and experimental reproducibility.

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate: Differentiators vs Structural Analogs


A549 Cytotoxicity: Furan vs. Phenyl Analog

In a cross-study comparison of pyrazole carboxylate derivatives, the target compound, Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, demonstrates a specific cytotoxic effect against the A549 non-small cell lung cancer cell line. The target compound exhibits an IC50 of approximately 26.18 µM against A549 cells [1]. This contrasts with the inactivity of a close structural analog, Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate (Compound 8g in the referenced study), which displayed an IC50 of >40 µM against the same A549 cell line under comparable assay conditions [1]. This 1.5-fold difference in potency, while not indicative of a potent drug candidate, provides a measurable, albeit preliminary, differentiation in a cellular context.

A549 Cytotoxicity
Data to verify
Target: IC50 ~26.18 µM
Comparator (phenyl analog): IC50 >40 µM
Reported cell‑model response context
Cross‑study comparison; MTT assay, A549 cells
Anticancer Research Cytotoxicity Lung Cancer A549 Cell Line

Melting Point: Quality Control Indicator

Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate possesses a well-defined melting point range of 62.5-64.5°C , a critical quality attribute for a solid compound. This physical state at room temperature is a direct consequence of its unique crystal packing, which is stabilized by intermolecular C-H···O interactions involving the furan and carboxylate groups [1]. In contrast, a regioisomeric analog, Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-5-carboxylate, may exhibit different solid-state properties due to altered intermolecular interactions, though specific comparative melting point data for this exact analog is not available . The defined melting point of the target compound provides a verifiable and quantifiable metric for identity and purity assessment during procurement and laboratory use.

Melting Point (QC)
Lot attribute
62.5 – 64.5 °C
Verifiable identity and purity assessment
Regioisomer comparison data not available
Physicochemical Characterization Quality Control Solid-State Properties Chemical Handling

Validated Applications for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate


Furan-Pyrazole Hybrid Library Synthesis

This compound serves as a key starting material or intermediate for generating diverse libraries of furan-pyrazole hybrid molecules. Its structure is specifically suited for further functionalization, such as the reduction of the ester group to an alcohol using lithium aluminum hydride (LiAlH4) to yield [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol . This alcohol can then be used to introduce other pharmacophores, enabling structure-activity relationship (SAR) exploration for targets like Akt kinase or COX-2, where preliminary, albeit unverified, data suggest potential activity [1]. The defined physicochemical properties of the starting ester ensure reliable and reproducible synthetic outcomes compared to less-characterized analogs.

Physicochemical and Spectroscopic Reference Standard

Due to its available and documented properties, including a defined melting point (62.5-64.5°C), density (1.24 g/cm³), and molecular weight (220.22 g/mol) , this compound is suitable for use as a reference standard in analytical chemistry. It can be employed to calibrate instruments, validate analytical methods (e.g., HPLC, GC), and confirm the identity of synthesized derivatives. The availability of its 1H and 13C NMR data further supports its utility in confirming structural assignments of new compounds within the same chemical series [2].

Intermolecular Interactions Probe in Crystal Engineering

The molecular architecture of this compound, featuring both hydrogen-bond acceptors (furan oxygen, ester carbonyl) and a polarized aromatic system, makes it a model compound for studying non-covalent interactions in the solid state. Structural analysis of related compounds reveals that C-H···O and C-H···π interactions play a crucial role in crystal lattice stabilization [3]. Research into the crystal structure and Hirshfeld surface analysis of this specific compound or its close analogs can provide fundamental insights into the forces governing molecular self-assembly, which is a core area of crystal engineering and supramolecular chemistry [4].

Application
Selection Property
Validation Focus
Furan‑pyrazole library synthesis
Ester handle for derivatisation and functional group interconversion
Confirm synthetic reproducibility and yield of downstream products
Physicochemical reference standard
Documented melting point, density, and spectroscopic data
Verify identity and purity in analytical method development
Intermolecular interactions probe
Furan oxygen and ester carbonyl as hydrogen‑bond acceptors
Analyse non‑covalent interactions in crystal engineering studies

Technical Documentation Hub

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